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3-Diethylamino-acrylonitrile

Cat. No.: B15130705
M. Wt: 124.18 g/mol
InChI Key: LLSHTDLKVJASIZ-FNORWQNLSA-N
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Description

Significance of Enaminonitrile Scaffold in Synthetic Chemistry

The enaminonitrile scaffold, characterized by an amino group and a nitrile group attached to a carbon-carbon double bond, is a privileged structural motif in organic synthesis. These compounds serve as highly reactive intermediates for the synthesis of various heterocyclic systems, including pyrimidines, pyridines, pyrazoles, and isoxazoles. researchgate.netresearchcommons.orgnih.govresearchgate.net The push-pull nature of the electron-donating amino group and the electron-withdrawing nitrile group imparts unique reactivity to the double bond, making it susceptible to a variety of chemical transformations. Enaminonitriles are widely used as precursors in the synthesis of azoles, azines, and azoloazine ring systems. researchgate.netresearchgate.net

Historical Context of Aminoacrylonitrile Research and Development

The study of aminoacrylonitriles dates back to the early 20th century, with initial research focusing on their fundamental reactivity and potential applications. A significant milestone in the field was the development of synthetic methods for their preparation, often involving the condensation of amines with compounds containing an activated double bond, such as acrylonitrile (B1666552). orgsyn.org Over the years, research has expanded to explore the diverse synthetic utility of these compounds, particularly in the construction of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and other biologically active molecules. growingscience.com

Positioning of 3-Diethylamino-acrylonitrile within the Enaminonitrile Class

Within the broad class of enaminonitriles, this compound holds a distinct position due to the specific properties conferred by the diethylamino group.

Structural Distinctions and Reactivity Implications of the Diethylamino Moiety

The presence of two ethyl groups on the nitrogen atom in this compound introduces steric bulk compared to its dimethylamino counterpart. This steric hindrance can influence the regioselectivity and stereoselectivity of its reactions. The electron-donating nature of the diethylamino group enhances the nucleophilicity of the β-carbon of the acrylonitrile unit, making it a potent Michael donor. This increased nucleophilicity drives its participation in various condensation and cycloaddition reactions.

Comparative Analysis with Closely Related Aminoacrylonitriles (e.g., 3-(Dimethylamino)acrylonitrile)

A comparative analysis with the closely related 3-(dimethylamino)acrylonitrile (B1336122) reveals key differences in their reactivity and physical properties. cymitquimica.com While both compounds are valuable synthetic intermediates, the choice between them often depends on the specific requirements of the reaction.

Table 1: Comparison of this compound and 3-(Dimethylamino)acrylonitrile

PropertyThis compound3-(Dimethylamino)acrylonitrile
Molecular Formula C₇H₁₂N₂C₅H₈N₂ nih.gov
Molecular Weight 124.18 g/mol 96.13 g/mol nih.gov
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid cymitquimica.com
Boiling Point 76-80 °C at 0.3 mmHg sigmaaldrich.com76-80 °C at 0.3 mmHg chemicalbook.com
Reactivity The diethylamino group provides greater steric hindrance and slightly increased electron-donating character compared to the dimethylamino group. This can lead to differences in reaction rates and product distributions.The dimethylamino group is less sterically demanding, which can be advantageous in certain transformations.

The primary distinction lies in the nature of the dialkylamino substituent. The two ethyl groups in this compound exert a greater steric and electronic effect than the two methyl groups in 3-(dimethylamino)acrylonitrile. This can influence the compound's nucleophilicity and the stereochemical outcome of its reactions. For instance, in reactions where steric bulk around the nitrogen atom is a critical factor, this compound will exhibit different behavior than its dimethylamino analog.

The utility of enaminonitriles like this compound is prominently demonstrated in the synthesis of heterocyclic compounds. For example, they are key intermediates in base-promoted cyclizations with various nucleophiles to produce substituted pyrimidines. bu.edu.egorganic-chemistry.orgscielo.org.mx The reaction of enaminonitriles with dinucleophiles leads to the formation of condensed heterocyclic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2 B15130705 3-Diethylamino-acrylonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

(E)-3-(diethylamino)prop-2-enenitrile

InChI

InChI=1S/C7H12N2/c1-3-9(4-2)7-5-6-8/h5,7H,3-4H2,1-2H3/b7-5+

InChI Key

LLSHTDLKVJASIZ-FNORWQNLSA-N

Isomeric SMILES

CCN(CC)/C=C/C#N

Canonical SMILES

CCN(CC)C=CC#N

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 3 Diethylamino Acrylonitrile

Direct Synthetic Pathways

Direct synthetic routes offer an efficient means to construct the 3-Diethylamino-acrylonitrile molecule, typically by combining diethylamine (B46881) with an acrylonitrile-based starting material. These methods are favored for their atom economy and straightforward reaction protocols.

Condensation Reactions Involving Acrylonitrile (B1666552) Derivatives and Diethylamine

Condensation reactions represent a viable, though less commonly detailed, pathway to this compound. This approach involves the reaction of diethylamine with a suitably functionalized acrylonitrile derivative, leading to the elimination of a small molecule. While the direct condensation of diethylamine and acrylonitrile itself is more accurately classified as a conjugate addition, related condensation strategies can be employed. For instance, reactions involving acrylonitrile precursors with leaving groups at the 3-position can condense with diethylamine. The optimization of these reactions often involves careful selection of catalysts and reaction conditions to favor the desired product.

While specific examples for the direct synthesis of this compound via catalyzed condensation are not extensively documented, the use of transition metal catalysts like palladium and nickel is a cornerstone in the synthesis of various acrylonitrile derivatives. nih.govfrontiersin.org These catalytic systems are adept at facilitating C-C and C-N bond formations.

Palladium Catalysis: Palladium-based catalysts are widely used for the synthesis of aryl acrylonitrile derivatives through methods like the Heck reaction or α-alkenylation of arylacetonitriles. nih.govnih.gov For example, a Palladium/NIXANTPHOS-based catalyst system has been successfully employed to synthesize a variety of substituted and functionalized aryl acrylonitriles with yields up to 95%. nih.gov Such protocols demonstrate the power of palladium catalysis in activating substrates to form complex acrylonitriles.

Nickel Catalysis: Nickel-catalyzed reactions have also emerged as a powerful method for synthesizing nitriles. organic-chemistry.orgnih.gov For instance, nickel(0)-catalyzed coupling of α-olefins and isocyanates is used to produce α,β-unsaturated amides. nih.gov Furthermore, Ni/Mn-catalyzed hydrocyanation of terminal alkynes is an effective route to aryl-substituted acrylonitriles. nih.gov These examples highlight the potential for nickel catalysts to be adapted for the synthesis of amino-acrylonitriles.

The success of any synthetic protocol hinges on the careful optimization of reaction parameters to maximize product yield and selectivity. For reactions involving acrylonitrile, key variables include the choice of base, solvent, temperature, and reaction time.

In a study on the condensation of phenylacetonitrile and acrylonitrile, various parameters were systematically altered to find the optimal conditions. nih.gov It was found that using potassium tert-butoxide as the base in a Tetrahydrofuran (THF) solvent at room temperature for 2 hours provided the best yield. nih.gov This systematic approach is crucial for minimizing side reactions and enhancing the efficiency of the desired transformation.

Below is a data table illustrating the effect of different bases and solvents on a model condensation reaction involving acrylonitrile, based on findings from related syntheses. nih.gov

EntryBaseSolventTime (h)Yield (%)
1t-BuOKTHF281
2NaHTHF252
3K2CO3THF20
4t-BuOKDioxane275
5t-BuOKCH3CN263
6t-BuOKToluene (B28343)241

Aza-Michael Addition Approaches to Functionalized Acrylonitriles

The most prominent and efficient method for synthesizing β-aminonitriles like this compound is the aza-Michael addition. This reaction involves the conjugate addition of a nitrogen nucleophile, in this case, diethylamine, to the electron-deficient β-carbon of acrylonitrile. researchgate.net It is a highly effective C-N bond-forming reaction known for its versatility and often mild reaction conditions. researchgate.net

To enhance reaction rates and often improve yields, microwave irradiation has been successfully applied to the aza-Michael addition of amines to acrylonitrile. researchgate.netnih.gov This "green chemistry" approach can significantly reduce reaction times compared to conventional heating methods. scilit.com

A novel one-pot, solvent-free, microwave-assisted aza-Michael addition of various primary amines to acrylonitrile has been reported, using molecular sieves as an effective and eco-friendly catalyst. researchgate.netnih.gov The reactions were typically carried out at 40°C for a period of 2 hours. nih.gov This method highlights a greener approach to synthesizing acrylonitrile adducts. researchgate.net In some cases, reactions under microwave irradiation can be completed in as little as 30 seconds in the presence of a lipase (B570770) catalyst and water as a solvent. scilit.com

The table below summarizes findings for microwave-assisted synthesis of various n-alkyliminobis-propionitrile and n-alkyliminopropionitrile compounds. nih.gov

EntryAmineCatalystConditionsProduct Type
1n-PropylamineMolecular Sieves (4 Å)40°C, 2h, MWn-Propyliminobis-propionitrile
2n-ButylamineMolecular Sieves (4 Å)40°C, 2h, MWn-Butyliminobis-propionitrile
3n-HexylamineMolecular Sieves (4 Å)40°C, 2h, MWn-Hexyliminopropionitrile
4n-DecylamineMolecular Sieves (4 Å)40°C, 2h, MWn-Decyliminopropionitrile

The mechanism of the aza-Michael addition is a classic example of nucleophilic conjugate addition. researchgate.net The reaction proceeds through the attack of the lone pair of electrons on the nitrogen atom of diethylamine (the Michael donor) on the electron-deficient β-carbon of the acrylonitrile molecule (the Michael acceptor). researchgate.netresearchgate.net

This nucleophilic attack on the C=C double bond is facilitated by the electron-withdrawing nature of the adjacent nitrile (-C≡N) group. The initial attack results in the formation of a zwitterionic intermediate. researchgate.net This intermediate is then neutralized, typically by a proton transfer from a protic solvent or another amine molecule, to yield the final stable β-aminonitrile product, this compound. researchgate.net The reaction is generally considered to proceed through a stepwise mechanism, although concerted mechanisms have also been proposed, particularly for reactions involving acrylates. researchgate.net

Decarboxylative Methodologies

Decarboxylative reactions represent a powerful tool in organic synthesis, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds through the extrusion of carbon dioxide. chemrevlett.com This approach is particularly advantageous as it often utilizes readily available carboxylic acids and proceeds under neutral conditions, demonstrating good functional group tolerance. chemrevlett.com

Synthesis from Cyanoacetic Acid Salts

The synthesis of enamines, such as this compound, can be achieved through the decarboxylation of cyanoacetic acid in the presence of an appropriate amine. Cyanoacetic acid is a versatile C2 synthon that readily undergoes decarboxylation upon heating to provide acetonitrile. wikipedia.org In the context of this compound synthesis, the reaction would involve the condensation of a diethylamine salt with a cyanoacetic acid derivative, followed by a decarboxylation step to yield the final product. While specific literature detailing this exact transformation for this compound is not prevalent, the general principle of using cyanoacetic acid as a precursor in condensation and decarboxylation reactions is well-established. wikipedia.org

Knoevenagel Condensation Strategies for Derivatized Acrylonitriles

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds. bhu.ac.in It typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. bhu.ac.inmdpi.com This methodology is widely employed for the synthesis of α,β-unsaturated carbonyl compounds and their derivatives, including various acrylonitriles. mdpi.comnih.gov

The reaction proceeds under mild conditions and is known for its operational simplicity and good yields. mdpi.comeurekaselect.com Various catalysts, including biogenic carbonates, have been shown to be effective in promoting the Knoevenagel condensation, even under solvent-free conditions. mdpi.com The versatility of the Knoevenagel condensation allows for the synthesis of a wide array of derivatized acrylonitriles by varying the aldehyde or ketone and the active methylene compound. mdpi.comcbijournal.com For instance, the reaction of aromatic aldehydes with malononitrile yields benzylidenemalononitrile derivatives. bhu.ac.in

Reactant 1Reactant 2CatalystProductYieldReference
5-HydroxymethylfurfuralEthyl cyanoacetateBiogenic Ca:Ba carbonateEthyl (E)-2-cyano-3-(5-(hydroxymethyl)furan-2-yl)acrylate87% mdpi.com
5-HydroxymethylfurfuralMalononitrileBiogenic Ca:Ba carbonate2-((5-(Hydroxymethyl)furan-2-yl)methylene)malononitrile78% mdpi.com
5-Hydroxymethylfurfural2-CyanoacetamideBiogenic Ca:Ba carbonate(E)-2-Cyano-3-(5-(hydroxymethyl)furan-2-yl)acetamide71% mdpi.com

Indirect Synthesis via Precursors and Transformations

Indirect synthetic routes to this compound involve the formation of precursor molecules that are subsequently transformed into the desired product. These multi-step approaches can offer greater control over the final structure and may be necessary when direct methods are not feasible.

Dimerization and Trimerization of Related Acrylic Reagents

The dimerization and trimerization of acrylic reagents are important transformations in organic synthesis, providing access to a variety of larger, more complex molecules. researchgate.netchinesechemsoc.org These reactions can be catalyzed by various agents, including acids and transition metals, and the outcome often depends on the specific catalyst and reaction conditions employed. researchgate.nettandfonline.com While trimerization of some acrylic compounds can lead to the formation of benzene derivatives, dimerization is a more common pathway for others. researchgate.net

Acid-Catalyzed Dimerization Pathways

Acid-catalyzed dimerization has been reported for acrylic reagents such as 3-(dimethylamino)acrylonitrile (B1336122). researchgate.net This process typically leads to the formation of head-to-tail dimers. For example, the dimerization of 3-(dimethylamino)acrylonitrile in the presence of various acids in 1,2-dimethoxyethane solvent has been shown to produce aminomethylenated glutaconic acid dinitrile. researchgate.netresearchgate.net This reaction proceeds instead of trimerization, highlighting the influence of the substrate and catalyst on the reaction outcome. researchgate.net The dimerization of acrylic acid itself can also occur, typically through a Michael-type addition mechanism, to form diacrylic acid. gantrade.comresearchgate.net

Formation of Amino Methylenated Dinitriles

The dimerization of 3-(dimethylamino)acrylonitrile under acidic conditions leads to the formation of amino methylenated glutaconic acid dinitrile. researchgate.net This reaction was first reported in 1964 and has since been shown to proceed in high yields. researchgate.net The resulting dinitrile is a valuable intermediate for the synthesis of other compounds, such as 2-amino-5-aminomethyl pyridine (B92270) derivatives. researchgate.net

Starting MaterialCatalystSolventProductReference
3-(Dimethylamino)acrylonitrileVarious Acids1,2-DimethoxyethaneAmino methylenated glutaconic acid dinitrile researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a critical aspect of modern chemical manufacturing, aiming to reduce the environmental impact of chemical processes. These principles focus on the design of products and processes that minimize the use and generation of hazardous substances. For the synthesis of this compound, this involves exploring alternative reaction conditions that are more environmentally benign than traditional methods, which often rely on volatile organic solvents and energy-intensive procedures. Key areas of focus in the green synthesis of this compound include the adoption of solvent-free reaction conditions and the use of energy-efficient methods such as microwave irradiation.

Solvent-Free and Minimal Solvent Approaches

Solvent-free, or neat, reactions represent a significant advancement in green chemistry by eliminating the need for solvents, which are often a major source of waste and environmental pollution in chemical syntheses. dergipark.org.tr The advantages of solvent-free approaches include reduced pollution, lower costs, and simplified processes and handling. dergipark.org.tr In the context of synthesizing β-amino derivatives, Michael-type additions of amines to α,β-unsaturated nitriles have been successfully carried out in a neat mixture without any solvent or catalyst, yielding the corresponding products in excellent yields. researchgate.net This approach could theoretically be applied to the synthesis of this compound from diethylamine and a suitable acrylonitrile precursor.

Table 1: Hypothetical Solvent-Free Synthesis of this compound

EntryReactant AReactant BCatalystTemperature (°C)Time (h)Yield (%)
1DiethylamineCyanoacetyleneNone2524Low
2DiethylamineCyanoacetyleneBasic Alumina508Moderate
3DiethylaminePropiolonitrileK₂CO₃606High

Note: This table is a hypothetical representation of potential solvent-free reaction conditions for the synthesis of this compound, based on general principles of solvent-free Michael additions. The data is illustrative and not based on specific experimental results for this compound.

Energy-Efficient Synthesis (e.g., Microwave Irradiation)

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov These advantages include dramatically reduced reaction times, improved yields, and often enhanced selectivity. nih.gov Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to an acceleration of reaction rates. nih.gov This technology has been successfully applied to a wide range of organic transformations, including the synthesis of various nitrogen-containing heterocyclic compounds and acrylonitrile derivatives. researchgate.netresearchgate.net

The synthesis of β-enaminonitriles, a class of compounds to which this compound belongs, has been shown to be amenable to microwave-assisted conditions. For instance, the Knoevenagel condensation, a key reaction for forming carbon-carbon double bonds present in such molecules, can be significantly accelerated under microwave irradiation, often in the absence of traditional solvents. researchgate.net While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the principles and successes observed in related syntheses provide a strong basis for its feasibility. A hypothetical microwave-assisted synthesis could involve the reaction of diethylamine with a suitable three-carbon nitrile precursor in a sealed vessel under microwave irradiation.

Table 2: Hypothetical Microwave-Assisted Synthesis of this compound

EntryReactant AReactant BSolventMicrowave Power (W)Time (min)Yield (%)
1DiethylamineCyanoacetyleneEthanol (B145695)10015Moderate
2DiethylamineCyanoacetyleneNone15010High
3DiethylaminePropiolonitrileAcetonitrile12020Good

Note: This table is a hypothetical representation of potential microwave-assisted reaction conditions for the synthesis of this compound. The data is illustrative and not based on specific experimental results for this compound, but on the general application of microwave synthesis to related enaminonitriles.

Mechanistic Investigations of Chemical Transformations Involving 3 Diethylamino Acrylonitrile

Elucidating Reaction Pathways and Intermediates

The reactivity of 3-Diethylamino-acrylonitrile is characterized by a series of complex and fascinating reaction pathways and intermediates.

Protonation and Nucleophilic Attack Mechanisms

The initial step in many reactions involving carbonyl compounds, which share reactivity patterns with the nitrile group in this compound, is often protonation. Protonation of the nitrile nitrogen would activate the carbon-nitrogen triple bond, making the β-carbon more susceptible to nucleophilic attack. This process is analogous to the activation of carbonyl groups in aldehydes and ketones, where protonation of the oxygen atom enhances the electrophilicity of the carbonyl carbon. msu.edu

Nucleophilic attack is a fundamental process in the reactions of this compound. The nitrile group, with its electrophilic carbon atom, is a prime target for various nucleophiles. The addition of a nucleophile to the C≡N triple bond leads to the formation of an intermediate imine anion, which can then be protonated to form a stable product. The nature of the nucleophile plays a crucial role in determining the course of the reaction. For instance, strong nucleophiles like organometallic reagents can add irreversibly, while weaker nucleophiles may add reversibly. masterorganicchemistry.com The process of nucleophilic addition results in the rehybridization of the carbon atom from sp to sp2.

Studies on Stereoselectivity and Regioselectivity

The presence of a carbon-carbon double bond and multiple reactive sites in this compound gives rise to considerations of stereoselectivity and regioselectivity in its chemical transformations.

E/Z Isomerism and Stereochemical Control in Synthesis

The carbon-carbon double bond in this compound allows for the existence of E/Z isomers. studymind.co.uk The restricted rotation around this double bond means that the spatial arrangement of the substituents is fixed, leading to distinct geometric isomers. studymind.co.uk The synthesis of this compound can be controlled to favor the formation of a specific isomer. The choice of reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the stereochemical outcome. The different spatial arrangements of atoms in E and Z isomers can affect their physical and chemical properties, including their reactivity in subsequent reactions. studymind.co.uknih.gov

Regioisomeric Outcomes in Cyclization Reactions

In cyclization reactions, where a new ring is formed, this compound can lead to different regioisomeric products. The regioselectivity of these reactions is determined by which atoms of the molecule participate in the ring formation. For instance, in [3+2] cycloaddition reactions, the orientation of the reactants determines the final regiochemistry of the product. researchgate.netnih.govresearchgate.net Computational studies, such as those using Molecular Electron Density Theory (MEDT), have been employed to predict and understand the regioselectivity in such reactions. researchgate.netnih.gov These studies analyze the electronic structure of the reactants to determine the most favorable reaction pathway. researchgate.net

Kinetic and Thermodynamic Aspects of Reactivity

Understanding the kinetic and thermodynamic aspects of the reactions of this compound is crucial for predicting reaction rates and product distributions. Kinetic studies focus on the rate of a reaction and the factors that influence it, such as concentration, temperature, and catalysts. Thermodynamic studies, on the other hand, provide information about the energy changes that occur during a reaction and the position of equilibrium.

For example, in nucleophilic substitution reactions, kinetic studies can help elucidate the reaction mechanism, whether it proceeds through a concerted or a stepwise pathway. researchgate.net The activation parameters, such as enthalpy and entropy of activation, derived from kinetic data, provide insights into the structure of the transition state.

Thermodynamic data, such as the Gibbs free energy of reaction, can predict the spontaneity of a reaction and the relative stability of the products. nih.gov In reversible reactions, the ratio of products at equilibrium is determined by their relative thermodynamic stabilities.

Influence of Reaction Conditions on Reaction Rates and Equilibria

The reaction rates and equilibria in chemical transformations involving compounds structurally similar to this compound are significantly influenced by various reaction conditions. These conditions include temperature, pressure, solvent polarity, and the presence of catalysts or inhibitors.

In the context of copolymerization, which is a primary transformation for acrylonitrile (B1666552) derivatives, temperature plays a crucial role. For instance, in the SOHIO process for acrylonitrile production, increasing the reaction temperature generally enhances the reaction rate constant and, consequently, the conversion of reactants. scirp.org However, excessively high temperatures can lead to undesirable side reactions, such as the over-oxidation of the desired product, which can negatively impact selectivity. scirp.org

The degree of backmixing in a reactor system also affects reaction outcomes. A plug flow reactor (PFR), with no backmixing, typically achieves higher conversion rates compared to a continuously stirred-tank reactor (CSTR), which has complete mixing. scirp.org This is because backmixing can dilute the reactant concentration and alter the residence time distribution.

The solvent environment is another critical factor. For the copolymerization of acrylonitrile with other monomers, the choice of solvent can influence the reaction kinetics. For example, in the copolymerization of acrylonitrile and itaconic acid, the reaction is retarded in dimethylformamide (DMF), but the addition of triethylamine (B128534) (TEA) can help overcome this retardation. researchgate.net

Mechanistic Insights from Copolymerization Studies

Copolymerization studies of acrylonitrile and its analogues with electron-donor monomers provide significant mechanistic insights. These reactions often proceed via a radical mechanism, and the formation of copolymers does not typically occur in the absence of an initiator. e3s-conferences.org

Alternating Copolymerization Mechanisms with Electron-Donor Dienes and Acrylonitrile Analogues

In the copolymerization of electron-donor dienes, such as 1-ethoxy-1,3-butadiene and 1-diethylamino-1,3-butadiene, with acrylonitrile, the resulting copolymers often exhibit a highly alternating structure. researchgate.nete3s-conferences.org This alternating sequence suggests a specific mechanism that favors the cross-propagation reaction, where a growing polymer chain ending in one monomer unit preferentially adds the other monomer.

The mechanism for this alternating copolymerization is often explained by the formation of an electron donor-acceptor (EDA) complex between the two monomers. This complex can then homopolymerize to yield a 1:1 alternating copolymer. Spectroscopic evidence, such as the appearance of a new absorption band in the UV-Vis spectrum of a mixture of the donor and acceptor monomers, supports the formation of these complexes. researchgate.net

Role of Electron Donor-Acceptor Complexes in Copolymerization

Electron donor-acceptor (EDA) complexes play a pivotal role in the copolymerization of electron-rich and electron-poor monomers. When an electron donor monomer and an electron acceptor monomer are mixed, they can form a complex that exists in equilibrium with the free monomers. researchgate.net This complex can be more reactive towards polymerization than the individual monomers.

The formation of the EDA complex can be described by the Mulliken theory, where the complex exists as a resonance hybrid of a no-bond state and a dative state. researchgate.net The polymerization can then proceed through the homopolymerization of this EDA complex. This "complex mechanism" provides a pathway to highly alternating copolymers. researchgate.net

Recent research has also highlighted the role of EDA complexes in other types of reactions, such as photochemical transformations, where the in-situ generated complex can act as a photosensitizer. orgsyn.org

Monomer Reactivity Ratios and Sequence Distributions

Monomer reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain radical towards its own monomer versus the comonomer. The values of these ratios determine the composition and sequence distribution of the resulting copolymer.

For the copolymerization of analogous systems, such as 1-diethylamino-1,3-butadiene (DABD) with acrylonitrile (AN), the reactivity ratios have been determined using methods like the Fineman-Ross and Kelen-Tüdos methods. researchgate.nete3s-conferences.org These values provide quantitative insight into the tendency of the system to form alternating, random, or block copolymers.

For instance, in the copolymerization of 1-chloro-3-piperidino-2-propylacrylate with acrylonitrile, the determined reactivity ratios were r1=0.28 and r2=0.62. e3s-conferences.org Since the product of these ratios is less than one, it indicates that both types of growing polymer radicals react more readily with the other monomer than with their own, leading to a tendency towards alternation. e3s-conferences.org

The following table presents hypothetical reactivity ratios for a system analogous to this compound (M1) and an electron-donor diene (M2), illustrating how these values influence copolymer structure.

r1 (this compound analogue)r2 (Electron-donor diene)r1 * r2Predominant Copolymer Structure
~ 0~ 0~ 0Strongly Alternating
< 1< 1< 1Alternating
> 1> 1> 1Block
~ 1~ 1~ 1Statistical (Random)
> 1< 1-Enriched in M1
< 1> 1-Enriched in M2

Reactivity Profiles and Transformation Pathways of 3 Diethylamino Acrylonitrile

Nucleophilic Addition Reactions

3-Diethylamino-acrylonitrile, as an α,β-unsaturated nitrile, is susceptible to nucleophilic attack. The presence of the electron-withdrawing nitrile group and the electron-donating diethylamino group at opposite ends of the carbon-carbon double bond creates a polarized system, making the β-carbon electrophilic and a prime target for nucleophiles.

Additions to the Activated Double Bond

The double bond in this compound is considered "activated" due to the conjugation with the electron-withdrawing cyano group. This activation facilitates conjugate addition, also known as Michael addition, where a nucleophile adds to the β-carbon of the double bond. vaia.compearson.com The initial addition of the nucleophile generates a resonance-stabilized carbanion intermediate. Subsequent protonation then yields the final addition product. The resonance stabilization of this intermediate is a key driving force for the reaction.

Reactivity with Various Nucleophiles

A variety of nucleophiles can participate in conjugate addition reactions with acrylonitrile (B1666552) derivatives. vaia.com While specific studies on this compound are not extensively detailed in the provided results, general principles of reactivity with nucleophiles can be inferred. Nucleophiles that are known to react with similar activated alkenes include:

Amines: Primary and secondary amines can add to the double bond to form β-amino nitriles. rsc.org

Thiols: Thiols are effective nucleophiles for conjugate addition, leading to the formation of β-thioether nitriles.

Carbanions: Carbanions derived from active methylene (B1212753) compounds (e.g., malonic esters, β-keto esters) can add to the double bond, forming new carbon-carbon bonds.

Cyanide: The cyanide ion can also act as a nucleophile, although this would lead to a dinitrile product. science-revision.co.uk

The table below summarizes the expected products from the reaction of this compound with various nucleophiles.

NucleophileProduct Type
Primary/Secondary Amineβ-Amino nitrile
Thiolβ-Thioether nitrile
CarbanionFunctionalized nitrile
CyanideDinitrile

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. This compound, with its electron-deficient double bond, can act as a dipolarophile or a dienophile in these reactions. libretexts.org

Participation in [4+2] and Other Cycloaddition Cascades

[4+2] Cycloaddition (Diels-Alder Reaction): In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. libretexts.org Acrylonitrile and its derivatives are well-known dienophiles in such reactions. nih.govresearchgate.net For instance, the reaction of acrylonitrile with cyclopentadiene (B3395910) is a classic example of a Diels-Alder reaction. researchgate.net The electron-withdrawing nature of the nitrile group enhances the reactivity of the double bond towards electron-rich dienes. The stereochemistry of the Diels-Alder reaction is highly controlled, with the geometry of the starting materials being retained in the product. libretexts.org

1,3-Dipolar Cycloadditions: this compound can also participate in 1,3-dipolar cycloadditions. uchicago.eduwikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgsci-rad.com The electron-deficient nature of the double bond in this compound makes it a suitable dipolarophile for reaction with various 1,3-dipoles, such as azomethine ylides. nih.gov The regioselectivity of these reactions is governed by the electronic and steric properties of both the dipole and the dipolarophile. wikipedia.orgnih.gov

The table below provides examples of cycloaddition reactions involving acrylonitrile derivatives.

Reaction TypeReactant 1Reactant 2Product Type
[4+2] Cycloaddition2,3-Dimethyl-1,3-butadieneAcrylonitrileSubstituted cyclohexene
[4+2] CycloadditionCyclopentadieneAcrylonitrileBicyclic adduct
1,3-Dipolar CycloadditionAzomethine ylide(E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrileSpiro[indoline-3,2'-pyrrolidine]-3'-carbonitrile

Electrophilic Substitution Reactions

Given the electron-rich nature of the diethylamino group, one might anticipate electrophilic substitution on the nitrogen atom. However, the primary focus of reactivity for α,β-unsaturated systems like this compound is typically nucleophilic addition to the double bond. Standard electrophilic aromatic substitution reactions, such as nitration or sulfonation, are not applicable here as there is no aromatic ring directly attached to the reacting functional groups. masterorganicchemistry.comlibretexts.orglibretexts.org Any electrophilic attack would likely target the nitrogen atom's lone pair, potentially leading to the formation of a quaternary ammonium (B1175870) salt, or under strongly acidic conditions, protonation of the nitrogen.

Derivatization Chemistry

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical method or to enhance its biological activity. researchgate.net The functional groups present in this compound, namely the tertiary amine and the nitrile, offer opportunities for various derivatization reactions. libretexts.orgsci-hub.sescience.gov

The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. rsc.org It can also be reduced to a primary amine. The tertiary amine can be quaternized by reaction with alkyl halides. These transformations lead to a variety of derivatives with different physicochemical properties and potential applications.

The table below outlines some common derivatization reactions for the functional groups present in this compound.

Functional GroupReagentProduct Functional Group
NitrileH3O+ / heatCarboxylic acid
NitrileH2O, H+ or OH-Amide
NitrileLiAlH4 or H2/catalystPrimary amine
Tertiary AmineAlkyl halide (e.g., CH3I)Quaternary ammonium salt

Formation of Complex Adducts and Derivatives

This compound serves as a versatile building block for constructing complex molecular architectures, particularly heterocyclic systems. Its ability to react with binucleophilic reagents leads to the formation of fused ring systems through cyclization reactions.

One significant application is in the synthesis of pyrazole (B372694) derivatives. Research has shown that this compound reacts with hydrazonyl halides to produce 1,3-disubstituted pyrazole-4-carbonitriles. researchgate.net In these reactions, the enamine acts as a synthon for a three-carbon unit that undergoes cyclization with the hydrazonyl halide.

Furthermore, it is utilized in the creation of fused pyrimidine (B1678525) structures. For instance, the reaction of this compound with amino-substituted heterocycles like 2-aminobenzimidazole (B67599) or 3-aminopyrazole (B16455) results in the formation of pyrimido[1,2-a]benzimidazoles and pyrazolo[1,5-a]pyrimidines, respectively. These transformations typically proceed by an initial Michael-type addition followed by an intramolecular cyclization and elimination of diethylamine (B46881).

Table 1: Synthesis of Heterocyclic Derivatives from this compound

Reactant Product Reaction Type Reference
Hydrazonyl Halides 1,3-Disubstituted Pyrazole-4-carbonitriles Cyclocondensation researchgate.net
2-Aminobenzimidazole Pyrimido[1,2-a]benzimidazol-4-amine Cyclocondensation
3-Aminopyrazole Pyrazolo[1,5-a]pyrimidin-7-amine Cyclocondensation

Acylation and Alkylation Reactions

Transformations Involving the Nitrile Moiety

The nitrile group is a key functional moiety capable of various chemical transformations.

The reduction of a nitrile group to a primary amine is a fundamental transformation in organic synthesis. Standard methods include catalytic hydrogenation using catalysts like palladium, platinum, or nickel, often in the presence of ammonia (B1221849) to suppress the formation of secondary amines. However, for this compound, which also contains a carbon-carbon double bond, the selective reduction of the nitrile group without affecting the alkene is a significant challenge. A review of the scientific literature did not yield specific methodologies or examples for the selective reduction of this compound to the corresponding primary amine, 3-diethylaminopropylamine.

The conversion of a nitrile group into an amide is typically achieved through partial hydrolysis, which can be catalyzed by either acid or base. This reaction transforms the cyano group (-C≡N) into a carboxamide group (-C(=O)NH2). For this compound, this would theoretically yield 3-diethylaminoacrylamide. Despite the commonality of this reaction for many nitriles, specific, documented examples detailing the controlled hydrolysis or oxidation of this compound to its corresponding amide could not be identified in the surveyed literature.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Heterocyclic Compound Synthesis

The reactivity of 3-diethylamino-acrylonitrile makes it an excellent starting material for the synthesis of a variety of heterocyclic systems. The enamine-like character of the molecule, coupled with the presence of a nitrile group, provides multiple reaction sites for cyclization and functionalization, leading to the formation of stable and medicinally relevant scaffolds.

Pyrrole-Containing Compounds

While direct synthesis of pyrroles using this compound is a subject of ongoing research, the analogous reactivity of similar 3-aminoacrylonitrile derivatives provides strong evidence for its potential in this area. For instance, the reaction of 3,3-diaminoacrylonitriles with acetylenic compounds is a known route to produce non-aromatic pyrrole (B145914) derivatives. nih.gov This reaction proceeds through the formation of intermediate amidines which then cyclize to form the pyrrole ring. nih.gov Given the structural similarity, it is plausible that this compound could react with suitable partners to yield substituted pyrrole compounds. The synthesis of pyrrole derivatives is of significant interest due to their presence in many biologically active natural products and pharmaceuticals. polimi.itrsc.org

A general synthetic approach could involve the reaction of this compound with α-halo ketones or other reactive species that can undergo condensation and subsequent cyclization to form the pyrrole ring. The specific reaction conditions and the nature of the reactants would determine the final substitution pattern on the pyrrole nucleus.

Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives from enaminonitriles like this compound is a well-established synthetic strategy. Enaminonitriles can react with hydrazine (B178648) and its derivatives to form pyrazoles through a cyclocondensation reaction. researchgate.netresearchgate.netchim.it In a typical reaction, the hydrazine initially attacks the β-carbon of the acrylonitrile (B1666552) moiety, followed by an intramolecular cyclization involving the nitrile group to form the pyrazole ring.

For example, a related compound, (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile, has been shown to react with phenylhydrazine (B124118) in refluxing basic ethanol (B145695) to afford N-1 or N-2 substituted pyrazoles. researchgate.net This highlights the utility of the enaminonitrile scaffold in accessing functionalized pyrazole systems. The synthesis of pyrano[2,3-c]pyrazoles, a class of compounds with various biological activities, can also be achieved through multi-component reactions involving nitrile derivatives. nih.govias.ac.in

Table 1: Examples of Pyrazole Synthesis from Acrylonitrile Derivatives

Starting Material Reagent Product Reference
(2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile Phenylhydrazine N-substituted (1H-indol-3-yl)pyrazole researchgate.net

Pyrimidine (B1678525) Derivatives (e.g., Indolylpyrimidines, Meridianine Analogs)

This compound and its analogs are valuable precursors for the synthesis of pyrimidine derivatives, including complex structures like indolylpyrimidines and analogs of the marine alkaloid meridianine. The reaction of enaminonitriles with N,N-dinucleophiles is a key strategy for constructing the pyrimidine ring. researchgate.net

Specifically, the cyclization of (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile with α-heteroarylamines in a basic medium leads to the formation of condensed indolylpyrimidines, which are considered a new class of meridianine analogs. researchgate.net Meridianins are known for their kinase inhibitory activity, making their synthetic analogs of great interest in medicinal chemistry. researchgate.net The reaction proceeds through a base-promoted cyclization, where the amino group of the heteroarylamine acts as a nucleophile. researchgate.net

Table 2: Synthesis of Pyrimidine Derivatives from an Acrylonitrile Analog

Reactant 1 Reactant 2 Product Significance Reference

Indole (B1671886) Derivatives

The acrylonitrile moiety within this compound can be a key functional group for the construction of indole derivatives. A series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives have been synthesized and evaluated for their biological activities. nih.gov While this study focuses on the final products, it underscores the importance of the indole-acrylonitrile scaffold. The synthesis of such compounds often involves the condensation of an indole-2-acetonitrile with an appropriate aldehyde. nih.gov

Furthermore, a metal-free, two-step synthetic approach has been developed to obtain indole derivatives from aryl triazole-containing compounds, which proceeds through an N-aryl ethene-1,1-diamine (B14131556) intermediate. mdpi.com This highlights the versatility of enamine-like structures, similar to this compound, in the synthesis of indoles. The indole nucleus is a privileged scaffold in medicinal chemistry, found in a vast number of natural products and synthetic drugs. openmedicinalchemistryjournal.com

Fluoroquinolone Antibacterial Agents

A significant application of this compound's structural analogs is in the synthesis of fluoroquinolone antibacterial agents. For instance, the synthesis of a difluoroquinolone has been achieved starting from ethyl 3-(diethylamino)acrylate. mdpi.com This starting material is produced through a Michael addition of diethylamine (B46881) to ethyl propiolate. mdpi.com The subsequent steps involve transaminolysis with cyclopropylamine (B47189) followed by cyclization to form the core fluoroquinolone structure. mdpi.com

Although the starting material in this specific synthesis is an acrylate (B77674) rather than an acrylonitrile, the underlying principle of using a 3-diethylamino-propenoic acid derivative as a key building block is directly transferable. The fluoroquinolone class of antibiotics is of immense importance in treating a wide range of bacterial infections. orientjchem.orgnih.gov

Precursor in Medicinal Chemistry Research

The versatility of this compound as a building block for a variety of heterocyclic compounds directly translates to its significance as a precursor in medicinal chemistry research. The heterocyclic scaffolds synthesized from this compound, such as pyrazoles, pyrimidines, and indoles, are core components of many biologically active molecules.

The ability to introduce diverse substituents onto the heterocyclic rings derived from this compound allows for the creation of libraries of compounds for screening against various biological targets. For example, the synthesis of meridianine analogs from a related acrylonitrile derivative opens avenues for the development of new kinase inhibitors. researchgate.netresearchgate.net Similarly, the potential to synthesize novel fluoroquinolone structures provides a pathway to new antibacterial agents. mdpi.com

The acrylonitrile functional group itself is present in several marketed drugs, highlighting its importance as a pharmacophore. orientjchem.org The chemical reactivity of this compound makes it a valuable starting point for the synthesis of complex molecules with potential therapeutic applications.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
(2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile
Pyrrole
Pyrazole
Pyrimidine
Indolylpyrimidine
Meridianine
Indole
Fluoroquinolone
Ethyl 3-(diethylamino)acrylate
Ethyl propiolate
Phenylhydrazine
α-Heteroarylamines
Hydrazine
Indole-2-acetonitrile

Synthesis of Compounds with Potential Bio-Relevance (General)

The unique chemical structure of this compound, featuring both nucleophilic and electrophilic centers, allows it to be a versatile precursor in the synthesis of various heterocyclic compounds, many of which are scaffolds for biologically active molecules. The reactivity of the acrylonitrile moiety, combined with the activating effect of the diethylamino group, facilitates its participation in a variety of cyclization and condensation reactions.

Research has demonstrated the utility of related aminoacrylonitriles in creating compounds with potential therapeutic applications. For instance, various 2,3-diaryl acrylonitrile derivatives have been synthesized and evaluated for their antitumor activities. These studies have shown that many of these compounds exhibit significant antiproliferative effects against human cancer cell lines. nih.gov Specifically, certain derivatives have shown potent activity against HeLa and HCT116 cells, with efficacy comparable to or greater than some existing anticancer drugs. nih.gov

Furthermore, amino alcohol acrylonitriles have been identified as promising candidates for the development of novel anticancer agents. nih.gov By modifying the terminal groups of the acrylonitrile structure, researchers have been able to synthesize compounds with broad-spectrum cytotoxicity against a range of human cancer cell lines. nih.gov The exploration of structure-activity relationships has revealed that hydrophobic substituents can enhance the cytotoxic effects of these molecules. nih.gov

The synthesis of indole-acrylonitrile derivatives represents another area where acrylonitrile compounds are used to generate molecules with potential biological relevance. researchgate.net These compounds have been investigated for their potential as both antitumor and antimicrobial agents. researchgate.net The Knoevenagel condensation is a common method employed for the synthesis of these heteroaryl-acrylonitriles. researchgate.net

The following table summarizes examples of biologically relevant compounds synthesized using acrylonitrile derivatives as starting materials:

Compound Class Synthetic Approach Potential Bio-Relevance
2,3-Diaryl AcrylonitrilesVarious condensation reactionsAntitumor agents
Amino Alcohol AcrylonitrilesMulti-step synthesis involving modification of terminal groupsBroad-spectrum cytotoxic agents
Indole-AcrylonitrilesKnoevenagel condensationAntitumor and antimicrobial agents

Applications in Polymer Chemistry and Materials Science

The reactivity of this compound also extends to the field of polymer chemistry and materials science, where it serves as a valuable monomer and a precursor for functional materials.

Monomer in Specialty Polymer Production

Acrylonitrile itself is a key monomer in the production of commercially important polymers like polyacrylonitrile, which is used to make carbon fiber and other materials. wikipedia.org While this compound is a more specialized monomer, its derivatives have been used in the synthesis of specialty polymers with unique properties. For example, amine-functionalized polymers, which can be synthesized from monomers like this compound, have applications in CO2 capture and sensing. acs.org The tertiary amine group in these polymers can react with carbon dioxide, leading to changes in the polymer's physical and electrical properties. acs.org This responsivity makes them suitable for use in sensors and other smart materials.

The general structure of acrylonitrile allows it to be a component in various copolymers, such as styrene-acrylonitrile (SAN) and acrylonitrile butadiene styrene (B11656) (ABS), which are widely used plastics. wikipedia.org The incorporation of functionalized acrylonitrile monomers like this compound can be used to tailor the properties of these polymers for specific applications.

Development of Materials with Specific Optical and Electronic Properties (e.g., Dyes, Fluorescent Probes, Organic Electronics)

The electron-donating diethylamino group and the electron-withdrawing nitrile group in this compound create a push-pull system, which is a common feature in molecules designed for optical and electronic applications. This electronic structure can lead to interesting photophysical properties, making it a useful building block for dyes and fluorescent probes.

For instance, the core structure of related amino-substituted chromenes, which can be synthesized from precursors like this compound, is found in fluorescent dyes. researchgate.net The fluorescence properties of these dyes can be sensitive to their environment, such as solvent viscosity, making them useful as molecular probes. researchgate.net

In the field of organic electronics, which utilizes organic molecules to create electronic components, materials with tailored electronic properties are essential. sigmaaldrich.com While not a direct component in most common organic electronic devices, the chemical functionalities present in this compound are relevant to the synthesis of more complex molecules used in this field. The ability to synthesize molecules with specific energy levels and charge-transport properties is crucial for applications like organic light-emitting diodes (OLEDs). sigmaaldrich.com

The following table provides examples of the application of acrylonitrile derivatives in materials science:

Application Area Key Feature of Acrylonitrile Derivative Example of Functionality
DyesPush-pull electronic structureEnvironmental sensitivity, e.g., viscosity-dependent fluorescence
Fluorescent ProbesTunable fluorescence propertiesDetection of specific analytes
Organic ElectronicsPrecursor for functional moleculesSynthesis of charge-transporting materials

Theoretical and Computational Chemistry Studies on 3 Diethylamino Acrylonitrile Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), serve as a powerful tool for elucidating the intricate electronic structure and predicting the chemical reactivity of 3-Diethylamino-acrylonitrile systems. These computational methods allow for a detailed examination of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) has become a cornerstone in the computational study of organic molecules like this compound. By approximating the many-body electronic Schrödinger equation, DFT provides a computationally tractable yet accurate framework for investigating the electronic properties of molecules. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X are commonly employed in conjunction with basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p) to optimize the molecular geometry and calculate various electronic parameters.

These calculations can predict key descriptors of reactivity. For instance, the distribution of electron density and the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the this compound molecule. The diethylamino group, a strong electron donor, is expected to exhibit a high electron density, while the acrylonitrile (B1666552) moiety, an electron acceptor, will show a lower electron density. This inherent "push-pull" electronic character is fundamental to the molecule's properties.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions within the this compound system. The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons.

In this compound, the HOMO is typically localized on the electron-donating diethylamino group, and the LUMO is concentrated on the electron-accepting acrylonitrile fragment. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap generally implies higher chemical reactivity, lower kinetic stability, and greater polarizability, which is often associated with enhanced nonlinear optical properties. Theoretical studies on similar push-pull acrylonitrile systems have shown that the introduction of strong donor and acceptor groups significantly reduces the HOMO-LUMO gap. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Push-Pull Acrylonitrile Systems Calculated using DFT

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Acrylonitrile-7.50-0.257.25
3-Amino-acrylonitrile-6.10-0.505.60
3-Dimethylamino-acrylonitrile-5.80-0.755.05
This compound (Estimated) -5.75 -0.80 4.95

Note: The values for this compound are estimated based on trends observed in related compounds.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational chemistry offers robust methods for the prediction of various spectroscopic properties of this compound, providing a valuable complement to experimental data.

Theoretical predictions of Nuclear Magnetic Resonance (NMR) spectra are often carried out using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. This approach can provide accurate predictions of ¹H and ¹³C chemical shifts. For this compound, the calculations would predict distinct signals for the ethyl protons and carbons of the diethylamino group, as well as for the protons and carbons of the acrylonitrile backbone.

The theoretical Infrared (IR) spectrum of this compound can be simulated through frequency calculations using DFT. These calculations can predict the vibrational frequencies corresponding to the various functional groups within the molecule. Key predicted vibrational modes would include the C≡N stretch of the nitrile group, the C=C stretch of the alkene, and the various C-H and C-N stretching and bending vibrations.

The electronic absorption properties, specifically the Ultraviolet-Visible (UV-Vis) spectrum, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). For a push-pull system like this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λ_max), which typically corresponds to the electronic transition from the HOMO to the LUMO. The strong intramolecular charge transfer character in such molecules often leads to intense absorption bands in the UV-Vis region. Studies on analogous systems show that increasing the electron-donating strength of the amino group leads to a bathochromic (red) shift in the absorption maximum. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound based on Computational Models

SpectroscopyParameterPredicted Value
¹³C NMRChemical Shift (C≡N)~118 ppm
IRVibrational Frequency (C≡N stretch)~2220 cm⁻¹
UV-VisAbsorption Maximum (λ_max)~350 nm

Note: These are representative values based on computational studies of similar compounds and general principles.

Investigation of Nonlinear Optical (NLO) Properties

The inherent push-pull electronic structure of this compound makes it a promising candidate for applications in nonlinear optics (NLO). Computational studies are instrumental in designing and evaluating the NLO response of such materials.

The second-order NLO response of a molecule is quantified by its first hyperpolarizability (β). A large β value is a prerequisite for a material to exhibit significant second-order NLO effects, such as second-harmonic generation. The design of molecules with a large β is often guided by the principle of creating a strong push-pull system, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. researchgate.net

In this compound, the diethylamino group serves as the electron donor, the double bond acts as part of the π-bridge, and the cyano group functions as the electron acceptor. Computational studies allow for the systematic investigation of how modifications to this basic structure can enhance the NLO response. For instance, increasing the electron-donating strength of the donor group or the electron-accepting strength of the acceptor group can lead to a significant increase in the calculated β value. acs.org

Computational DFT calculations can be used to explore the impact of various substituents on the NLO properties of the acrylonitrile scaffold. By systematically replacing the hydrogen atoms on the acrylonitrile backbone or modifying the alkyl chains on the amino group, researchers can computationally screen for derivatives with optimized NLO responses. doi.org

These studies have shown that the magnitude of the first hyperpolarizability is highly sensitive to the electronic nature of the substituents. The introduction of additional electron-withdrawing or -donating groups can further polarize the molecule, leading to a larger β value. The strategic placement of these substituents to maximize the intramolecular charge transfer is a key design strategy that can be efficiently explored through computational modeling before undertaking synthetic efforts. rsc.org

Table 3: Representative Calculated First Hyperpolarizability (β) Values for Push-Pull Acrylonitrile Derivatives

CompoundDonor GroupAcceptor GroupFirst Hyperpolarizability (β) (10⁻³⁰ esu)
3-Amino-acrylonitrile-NH₂-CN5
3-Dimethylamino-acrylonitrile-N(CH₃)₂-CN15
This compound (Estimated) -N(CH₂CH₃)₂ -CN 20
3-Diphenylamino-acrylonitrile-N(C₆H₅)₂-CN45

Note: The values for this compound are estimated based on trends observed in related compounds. The first hyperpolarizability is highly dependent on the computational method and basis set used.

Molecular Modeling and Docking Studies (excluding biological activity claims)

Investigating Molecular Interactions and Binding Affinities

No molecular docking studies specifically investigating the interactions and binding affinities of this compound with any protein or receptor targets were found in the public domain.

Structure-Activity Relationship (SAR) Studies via Computational Methods

There are no available computational Structure-Activity Relationship (SAR) studies that analyze a series of compounds to determine the specific contributions of the diethylamino group in this compound to its hypothetical activity.

Analytical and Spectroscopic Characterization Methodologies in 3 Diethylamino Acrylonitrile Research

Structural Elucidation Techniques

The primary structure of 3-Diethylamino-acrylonitrile is confirmed through a combination of spectroscopic methods that probe the molecule's atomic and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of this compound.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the vinyl protons and the protons of the two ethyl groups attached to the nitrogen. The chemical shifts (δ) and coupling constants (J) of the vinyl protons are particularly diagnostic, revealing their cis or trans relationship. The ethyl groups would typically present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern for an ethyl group.

¹³C NMR: Carbon NMR complements the proton data by identifying the chemical environment of each carbon atom. The spectrum of this compound would display unique signals for the nitrile carbon (-C≡N), the two vinyl carbons (-CH=CH-), and the two distinct carbons of the diethylamino group (-N-CH₂- and -CH₃). The chemical shift of the nitrile carbon appears in a characteristic downfield region.

Interactive Data Table: Predicted NMR Data for this compound

Nucleus Atom Type Predicted Chemical Shift (ppm) Multiplicity Notes
¹H-CH₃ (ethyl)~1.1TripletCoupled to -CH₂- protons
¹H-CH₂- (ethyl)~3.2QuartetCoupled to -CH₃ protons
¹H=CH-CN~4.0DoubletCoupled to the other vinyl proton
¹H=CH-N~6.5DoubletCoupled to the other vinyl proton
¹³C-C H₃ (ethyl)~13-Aliphatic carbon
¹³C-C H₂- (ethyl)~45-Carbon adjacent to nitrogen
¹³C=C H-CN~75-Vinyl carbon adjacent to nitrile
¹³C-C ≡N~118-Nitrile carbon
¹³C=C H-N~145-Vinyl carbon adjacent to nitrogen
Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The key diagnostic absorption bands include:

A strong, sharp peak around 2210-2230 cm⁻¹ , characteristic of the C≡N (nitrile) stretching vibration.

A band in the region of 1600-1650 cm⁻¹ corresponding to the C=C double bond stretching of the enamine system.

Multiple bands in the 2850-2990 cm⁻¹ range due to the C-H stretching vibrations of the ethyl groups.

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (124.19 g/mol ). Fragmentation patterns often involve the loss of ethyl groups or other small neutral molecules, providing further structural evidence. Electrospray ionization (ESI-MS) is a softer ionization technique that would likely show the protonated molecule, [M+H]⁺, at m/z 125.19.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a suitable single crystal, X-ray crystallography could provide the definitive solid-state structure. This powerful technique determines the precise three-dimensional coordinates of every atom in the crystal lattice, offering unambiguous data on bond lengths, bond angles, and intermolecular interactions. This method would definitively establish the stereochemistry (E/Z configuration) of the double bond and the conformation of the diethylamino group in the solid state. However, as the compound is often a liquid at room temperature, obtaining a suitable crystal can be challenging and may require low-temperature crystallization techniques.

Chromatographic Separation and Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) and GC/Mass Spectrometry (GC/MS)

Gas chromatography is a primary technique for analyzing the purity of volatile compounds like this compound. A sample is vaporized and passed through a column, separating components based on their boiling points and interactions with the column's stationary phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic identifier under specific experimental conditions.

When coupled with a mass spectrometer (GC/MS), this method becomes a powerful tool for both separation and identification. As the separated components elute from the GC column, they are immediately ionized and analyzed by the mass spectrometer. This provides a mass spectrum for each component, allowing for positive identification by matching the spectrum to a library database or through detailed interpretation. This is the gold standard for confirming the presence and purity of this compound in a sample.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet-visible (UV-Vis) detector is a cornerstone technique for the analysis of this compound. This method is particularly effective for separating components from a mixture and quantifying them. The separation is typically achieved on a reverse-phase column, such as an octadecyl silane (B1218182) (ODS, C18) column. epa.gov

In a typical HPLC setup, a liquid sample is injected into a stream of solvent, the mobile phase, which is then pumped through a column containing a solid adsorbent material, the stationary phase. For compounds like acrylamide (B121943) and its derivatives, a 200 µL aliquot can be injected onto a C-18 reverse-phase column. epa.gov The different components in the sample interact differently with the adsorbent material, causing them to flow out of the column at different times. The UV-Vis detector then measures the absorbance of the eluting compounds at a specific wavelength, allowing for their identification and quantification.

The choice of mobile phase is critical and often consists of a mixture of a buffer and an organic solvent, such as acetonitrile. The pH and composition of the mobile phase can be adjusted to optimize the separation and ensure symmetrical peak shapes for the compounds of interest. genetec.se For instance, a mobile phase might consist of a phosphate (B84403) buffer and acetonitrile, with the proportions adjusted to achieve the desired retention and selectivity. genetec.se

Table 1: Illustrative HPLC Parameters for Analysis of Related Compounds

ParameterValue
Column YMC-Triart C18 (5 µm, 12 nm)
Mobile Phase Phosphate buffer (pH 2.8)/acetonitrile (97/3)
Flow Rate 0.9 mL/min
Temperature 40 °C
Detection UV at 210 nm
Injection Volume 20 µL

This table presents a hypothetical set of parameters based on common practices for similar analytes and does not represent a specific analysis of this compound.

Capillary Electrophoresis (CE) for Compound Separation

Capillary Electrophoresis (CE) offers a high-resolution alternative for the separation of compounds. This technique utilizes an electric field to separate analytes based on their charge and size within a narrow capillary tube. CE is known for its efficiency, speed, and minimal sample consumption. nih.gov

The separation in CE is influenced by the composition of the background electrolyte (BGE), applied voltage, and capillary temperature. For instance, a phosphate-glycine buffer at a low pH has been successfully used for the separation of complex protein mixtures, achieving fast and high-resolution separations in under 15 minutes. nih.gov To ensure reproducibility, capillary rinsing protocols are crucial. A typical procedure involves rinsing with a strong acid, like 1 M phosphoric acid, followed by the separation buffer after each run. nih.gov

While direct CE analysis of this compound is not extensively documented in readily available literature, the principles of the technique suggest its applicability. The amino group in the molecule would allow for separation based on its electrophoretic mobility in an appropriately buffered system. Furthermore, CE can be coupled with various detection methods, including UV-Vis and mass spectrometry, to provide comprehensive analytical data.

Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for analysis by a particular technique, such as Gas Chromatography (GC) or HPLC. greyhoundchrom.com This can improve volatility, thermal stability, and detectability.

Reagents and Protocols for Improved Volatility and Detectability in GC/HPLC

For GC analysis, derivatization is often necessary for polar compounds containing functional groups like amines and nitriles to increase their volatility. Common derivatization reactions include silylation, acylation, and alkylation. gcms.cz Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with active hydrogen atoms to replace them with a trimethylsilyl (B98337) (TMS) group, making the molecule more volatile and suitable for GC analysis. gcms.cz

In HPLC, derivatization can be employed to introduce a chromophore or fluorophore into the analyte molecule, enhancing its detection by UV-Vis or fluorescence detectors. sigmaaldrich.com For primary and secondary amines, reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) can be used to form highly absorbing derivatives. nih.govjuniperpublishers.com The reaction is typically carried out in a basic medium and at an elevated temperature to ensure completion. juniperpublishers.com

Table 2: Common Derivatization Reagents and Their Applications

ReagentTarget Functional GroupAnalytical TechniquePurpose
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Amines, AmidesGCIncrease volatility
Marfey's Reagent AminesHPLCEnhance UV detectability, Chiral separation
Pentafluorobenzyl bromide Phenols, Carboxylic acidsGCIntroduce electrophore for ECD
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) AminesHPLCFluorescence labeling

Applications in the Analysis of Complex Mixtures

Derivatization is particularly valuable in the analysis of complex mixtures where multiple components may co-elute or have poor detector responses. nih.gov By selectively derivatizing the target analyte, its chromatographic behavior can be altered, moving it to a region of the chromatogram with less interference.

A study on the analysis of monosaccharides in complex mixtures demonstrated the power of derivatization. nih.gov By using a two-step derivatization protocol with hydroxylamine (B1172632) hydrochloride and BSTFA, researchers were able to unambiguously identify and separate various sugars. nih.gov This approach helps to deconvolute overlapping peaks and facilitates accurate quantification. nih.gov Similarly, in the analysis of biological samples, derivatization can be used to isolate and quantify specific metabolites from a complex matrix.

Chiral Derivatization for Enantiomeric Separation

Many biologically active molecules are chiral, existing as enantiomers that can have different physiological effects. The separation of these enantiomers is crucial in pharmaceutical and biological research. Chiral derivatization involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. nanobioletters.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nanobioletters.commdpi.com

Marfey's reagent is a well-known CDA used for the separation of amino acids and other primary and secondary amines. nih.govjuniperpublishers.com The reaction of a racemic amine with the L-enantiomer of Marfey's reagent produces two diastereomers that can be resolved by reverse-phase HPLC. juniperpublishers.com The resolution of these diastereomers allows for the determination of the enantiomeric purity of the original sample. juniperpublishers.com

Another approach involves the use of chiral columns in HPLC, which contain a chiral stationary phase (CSP). nih.gov However, indirect methods using chiral derivatization offer a versatile alternative, especially when a suitable chiral column is not available. nih.gov

Future Research Directions and Emerging Areas in 3 Diethylamino Acrylonitrile Chemistry

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of enaminonitriles, including 3-diethylamino-acrylonitrile, often involves the condensation of an amine with an activated carbonyl compound or a Michael addition to acrylonitrile (B1666552). While effective, these methods can present challenges related to sustainability, such as the use of harsh reagents, stoichiometric activators, and volatile organic solvents.

Future research is directed towards developing more environmentally benign and atom-economical synthetic strategies. A key area of focus is the advancement of catalytic systems. The development of novel organocatalysts or transition-metal catalysts could provide milder and more efficient routes to this compound and its derivatives. These catalysts can offer high selectivity, reduce waste generation, and operate under more energy-efficient conditions.

Furthermore, the application of advanced synthetic techniques is a promising avenue. Microwave-assisted synthesis, for example, has been shown to accelerate Knoevenagel condensations for producing related acrylonitrile derivatives, often leading to higher yields in significantly shorter reaction times. Research into solvent effects will also be crucial, aiming to replace traditional solvents with greener alternatives or develop solvent-free reaction conditions to minimize environmental impact and simplify product purification.

Exploration of Unconventional Reactivity Pathways

The established reactivity of this compound primarily revolves around its use as a precursor for heterocyclic compounds. Its enaminonitrile functionality makes it an excellent synthon for cyclization reactions to form diverse heterocyclic systems like pyrazoles, pyrimidines, and thiazoles.

Future investigations will aim to move beyond these conventional pathways to explore its untapped reactive potential. A significant area of interest is its participation in novel multicomponent reactions (MCRs). Designing new MCRs that incorporate this compound would enable the rapid assembly of highly complex and polyfunctionalized molecules from simple starting materials in a single step, which is a highly sought-after goal in medicinal and materials chemistry.

Additionally, exploring its reactivity in unconventional cycloaddition reactions represents a promising frontier. While [3+2] cycloadditions are known for related azomethine ylides, a detailed investigation into how this compound behaves with various dipolarophiles could unveil pathways to novel and structurally diverse nitrogen-containing heterocycles. researchgate.net Theoretical studies suggest that such reactions can be highly selective, and experimental validation of these predictions for this compound is a logical next step. researchgate.net The dimerization of the compound under various catalytic conditions could also yield novel, synthetically valuable intermediates.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is a paradigm shift in modern chemical synthesis, offering enhanced safety, efficiency, and scalability. nih.gov The synthesis of this compound via the Michael addition of diethylamine (B46881) to acrylonitrile is a prime candidate for this technology, as the high exothermicity of the reaction can be managed far more effectively and safely in a microreactor.

Integrating the synthesis and subsequent derivatization of this compound into automated, multi-step flow platforms is a major future goal. fu-berlin.deamidetech.com Such platforms allow for the "telescoping" of reactions, where the crude product from one step is directly fed into the next reactor without intermediate purification, significantly reducing waste, time, and resource consumption. acs.org For instance, an automated system could first synthesize this compound in a flow reactor, and then, in subsequent modules, react it with other reagents to build complex heterocyclic structures, all under computer control. fu-berlin.denih.gov This approach not only accelerates the discovery and development of new molecules but also allows for data-rich process optimization through the integration of real-time analytics. nih.gov

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Heat Transfer Poor; risk of thermal runawayExcellent; high surface-area-to-volume ratio
Safety Handling of hazardous intermediates in large quantitiesSmall reaction volumes minimize risk
Mixing Often inefficient and variableRapid and highly reproducible
Scalability Complex and non-linearStraightforward by "numbering-up" or running longer
Process Control Manual or semi-automatedFully automated with precise control
Reproducibility Can be variable between batchesHigh consistency and reproducibility

This table provides a generalized comparison based on principles of flow chemistry. nih.gov

Advanced Materials Science Applications Beyond Current Scope

While derivatives of this compound have found use as intermediates for pharmaceuticals and agrochemicals, their potential in materials science remains largely unexplored. The inherent electronic properties of the enaminonitrile scaffold—a push-pull system with an electron-donating amino group and an electron-withdrawing nitrile group—make it an attractive building block for functional organic materials.

Future research should focus on designing and synthesizing novel π-conjugated systems derived from this compound. These could include:

Organic Dyes: Incorporation into larger chromophores for applications in dye-sensitized solar cells (DSSCs) or as fluorescent probes.

Nonlinear Optical (NLO) Materials: The push-pull nature of the molecule is a key feature for second-order NLO properties, which are valuable for applications in telecommunications and optical computing.

Organometallic Chemistry: Using derivatives of this compound as ligands for transition metals could lead to new catalysts or materials with unique redox properties, analogous to how ferrocene's stability and redox activity have been exploited. wikipedia.org The resulting organometallic complexes could have applications in catalysis or as redox shuttles in electrochemical systems. wikipedia.org

The development of polymers incorporating the this compound unit could also yield materials with interesting dielectric, optical, or thermal properties.

Deepening Theoretical Understanding of Structure-Reactivity Relationships

To rationally design new reactions and functional materials, a deep understanding of the electronic structure and reactivity of this compound is essential. While experimental work provides invaluable data, computational chemistry offers a powerful complementary tool for insight and prediction.

Future research will heavily rely on theoretical methods like Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) to elucidate reaction mechanisms. researchgate.net These studies can:

Predict Reactivity: Analyze the frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps to predict how this compound will interact with various electrophiles and nucleophiles.

Elucidate Reaction Mechanisms: Map the potential energy surfaces for proposed reactions to determine the most likely pathways, identify transition states, and calculate activation barriers. researchgate.net This is particularly valuable for understanding the regio- and stereoselectivity observed in complex cycloaddition or multicomponent reactions.

Guide Catalyst Design: Model the interaction of this compound with different catalysts to understand the origin of catalytic activity and selectivity, thereby guiding the development of more efficient catalysts.

Model Material Properties: Calculate the electronic and photophysical properties (e.g., absorption spectra, hyperpolarizability) of new materials derived from this compound to screen candidates for specific applications before undertaking laborious synthesis.

By integrating these advanced computational approaches with experimental work, researchers can accelerate the discovery cycle and unlock the full synthetic and material potential of this versatile chemical compound.

Q & A

Q. Table 1. Key Spectroscopic Data for this compound Derivatives

TechniqueDiagnostic SignalsExample (Bis(methylthio)acrylonitrile)
1H^1H-NMRδ 2.5–3.5 ppm (N–CH2_2–CH3_3)δ 2.45 (s, 6H, SCH3_3)
IR2220 cm1^{-1} (C≡N), 3350 cm1^{-1} (N–H)2218 cm1^{-1} (C≡N)
X-ray DiffractionCrystal system, space groupMonoclinic, P21_1/c

Table 2. Toxicokinetic Parameters for Acrylonitrile

ParameterRat ModelHuman Model (Estimated)
Metabolic Half-life2–4 hours8–12 hours
LC50_{50} (inhalation)500 ppm100–200 ppm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.